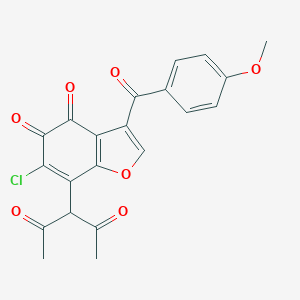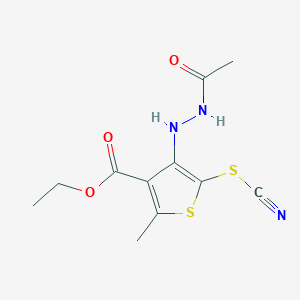![molecular formula C22H30N8O2 B273720 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)
3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone, also known as DMAMCL, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been found to selectively bind to certain proteins, such as protein tyrosine phosphatases, and inhibit their activity. This inhibition of protein tyrosine phosphatases can lead to the activation of cell signaling pathways, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and prevent the formation of biofilms. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can help to protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a high degree of selectivity for certain proteins, which can make it a useful tool for studying cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone in scientific research. One potential application is in the development of new cancer therapies. This compound has been found to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this pathway. Additionally, this compound could be used as a tool for studying the role of protein tyrosine phosphatases in cellular processes. Finally, this compound could be used in the development of new antimicrobial agents, as it has been found to inhibit the growth of bacteria and fungi.
Synthesemethoden
The synthesis of 3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[4-(dimethylamino)phenyl]acrylaldehyde with 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazine. This reaction results in the formation of this compound, which is a yellow crystalline powder. The synthesis of this compound has been optimized and can be performed using various methods, including microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been used as a selective inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Eigenschaften
Molekularformel |
C22H30N8O2 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H30N8O2/c1-28(2)19-7-5-18(6-8-19)4-3-9-23-27-20-24-21(29-10-14-31-15-11-29)26-22(25-20)30-12-16-32-17-13-30/h3-9H,10-17H2,1-2H3,(H,24,25,26,27)/b4-3+,23-9+ |
InChI-Schlüssel |
HZVQBEMHLWZTOD-SHVGQUPYSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)


![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)